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Cat. No.: B1195390 Get Quote

Technical Support Center: 3D Printed PEGDA
Scaffolds
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address poor cell viability in 3D printed Poly(ethylene glycol) diacrylate

(PEGDA) scaffolds. The information is tailored for researchers, scientists, and drug

development professionals.

Troubleshooting Guide: Poor Cell Viability
Low cell viability is a common challenge when working with 3D bioprinted PEGDA scaffolds.

This guide provides a systematic approach to identifying and resolving potential issues.

Problem: High Percentage of Dead Cells Immediately
After Printing
Possible Causes & Solutions:

Photoinitiator Toxicity: High concentrations of photoinitiators can be cytotoxic.

Solution: Optimize the photoinitiator concentration. For the commonly used Irgacure 2959,

concentrations are often kept at or below 0.05 wt% to minimize adverse effects on cell

viability[1]. Some studies have shown that even at concentrations up to 1.25%, cell
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viability can remain above 80%, but it's crucial to test this for your specific cell type and

experimental conditions[2].

UV Light Exposure: Prolonged or high-intensity UV exposure during photocrosslinking can

damage cells.

Solution: Minimize UV exposure time and intensity to the lowest level required for stable

scaffold fabrication. A reduction in polymerization time from 30 minutes to 45 seconds has

been achieved by optimizing the crosslinking strategy[3].

Shear Stress During Printing: High printing pressures and narrow needle gauges can induce

significant shear stress on cells, leading to membrane damage.[4][5]

Solution: Use a lower print pressure and a larger diameter or tapered nozzle to reduce

shear stress.[4] It's recommended to test various pressures to find the optimal balance for

your bioink.[4]

Bioink Homogeneity: The presence of air bubbles or cell clumps in the bioink can lead to

uneven printing and cell death.[6]

Solution: Centrifuge the bioink at a low speed (e.g., for 30 seconds) to remove air bubbles

before printing.[6] Ensure cells are homogeneously suspended in the PEGDA solution.

Problem: Gradual Decrease in Cell Viability Over Time in
Culture
Possible Causes & Solutions:

Suboptimal PEGDA Concentration: The concentration of PEGDA affects the scaffold's

mechanical properties and nutrient diffusion. High concentrations can create a dense

network that restricts nutrient and waste transport, leading to cell death.[1][7][8]

Solution: Test a range of PEGDA concentrations. Studies have shown that a total PEGDA

concentration of 20 wt% can result in approximately 80% cell viability[1][7][8]. Increasing

the concentration to 40 wt% can dramatically decrease viability to around 35%[8].
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Inappropriate PEGDA Molecular Weight: The molecular weight of the PEGDA influences the

mesh size of the hydrogel network, which in turn affects nutrient diffusion and cell

encapsulation.

Solution: Higher molecular weight PEGDA generally leads to larger mesh sizes and better

cell viability[9][10]. For example, chondrocytes have shown increased proliferation in

PEGDA hydrogels with larger mesh sizes[11].

Insufficient Nutrient and Gas Exchange: Thick or dense scaffolds can have limited diffusion

of nutrients, oxygen, and waste products, especially in the center of the construct.[12]

Solution: Design scaffolds with channels or pores to improve nutrient transport. Keep the

overall thickness of the printed construct in mind, as thicknesses greater than 0.2 mm can

be a source of decreased viability[4].

Residual Unreacted Components: Unreacted monomers or photoinitiator remaining in the

scaffold after printing can be toxic to cells.

Solution: Wash the printed scaffolds thoroughly with sterile PBS or cell culture medium to

remove any unreacted components before cell seeding or after printing with encapsulated

cells. A 12-hour wash with 70% ethanol has been shown to improve cell viability from less

than 70% to over 80%[13].
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Caption: Troubleshooting workflow for poor cell viability.
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Caption: Key factors affecting cell viability in PEGDA scaffolds.

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for PEGDA concentration to ensure high cell viability?

A good starting point is a total PEGDA concentration of 20 wt%. Studies have demonstrated

that at this concentration, an average cell viability of approximately 80% can be achieved.[1][7]

[8] Higher concentrations can significantly increase the mechanical strength of the scaffold but

may adversely affect cell viability due to a denser hydrogel network that can limit nutrient

diffusion.[1][7][8]

Q2: How does the molecular weight of PEGDA impact cell survival?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1195390?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2845736/
https://pubmed.ncbi.nlm.nih.gov/19585581/
https://www.researchgate.net/publication/26654974_Mechanical_and_Cell_Viability_Properties_of_Crosslinked_Low_and_High_Molecular_Weight_Polyethylene_glycol_Diacrylate_Blends
https://pmc.ncbi.nlm.nih.gov/articles/PMC2845736/
https://pubmed.ncbi.nlm.nih.gov/19585581/
https://www.researchgate.net/publication/26654974_Mechanical_and_Cell_Viability_Properties_of_Crosslinked_Low_and_High_Molecular_Weight_Polyethylene_glycol_Diacrylate_Blends
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Higher molecular weight PEGDA generally results in hydrogels with larger mesh sizes, which

can improve nutrient and oxygen diffusion to encapsulated cells, thus leading to higher cell

viability.[9][10] Conversely, lower molecular weight PEGDA creates stiffer hydrogels with

smaller mesh sizes, which can physically compress the cells and restrict nutrient transport,

leading to decreased viability over time.[9]

Q3: What is the recommended concentration for the photoinitiator Irgacure 2959?

To minimize cytotoxicity, it is often recommended to use a final concentration of 0.05 wt% for

Irgacure 2959.[1] While some research indicates that cell viability can be maintained at higher

concentrations, it is crucial to optimize this for your specific cell type and experimental setup, as

photoinitiator toxicity is a known cause of poor cell viability.[14][15]

Q4: Can the 3D printing process itself harm the cells?

Yes, the printing process can induce mechanical stress on cells, primarily through shear forces

as the bioink is extruded through the nozzle.[5] To mitigate this, you can use a lower printing

pressure, a wider nozzle diameter, or a tapered nozzle.[4] The duration of the printing process

can also affect viability, so it's advisable to complete the printing in a timely manner.[4]

Q5: My cells are viable inside the scaffold but not on the top surface. What could be the cause?

This issue could be due to cells on the surface drying out or experiencing a lack of sufficient

media coverage.[16] Ensure that the scaffolds are fully submerged in the culture medium. You

might also consider using a plate shaker to gently agitate the medium and ensure consistent

nutrient distribution to all surfaces of the scaffold. Anchoring the scaffolds in the well plate can

also prevent them from floating and ensure consistent media coverage.[16]

Data Tables
Table 1: Effect of PEGDA Concentration on Cell Viability and Compressive Modulus
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Total PEGDA
Concentration
(wt%)

Average Cell
Viability (%)

Compressive
Modulus (MPa)

Reference(s)

20 ~80 ~0.4 [1][7][8]

25-30 55-75 ~1.0 [1]

40 ~20-35 ~1.6 [1][8]

Table 2: Common Photoinitiators and Recommended Concentrations

Photoinitiator
Common
Concentration
Range (w/v)

Light Source Reference(s)

Irgacure 2959 0.05% - 0.1% UV (365 nm) [1][15]

LAP 0.8% Blue Light (405 nm) [17]

Eosin Y (with co-

initiators)
Varies (e.g., 1.0 µM) Visible Light [15][18]

Experimental Protocols
Protocol: LIVE/DEAD Viability/Cytotoxicity Assay for 3D
Scaffolds
This protocol is adapted from common procedures for staining cells within hydrogel scaffolds.

Materials:

LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, L3224)

containing Calcein AM and Ethidium homodimer-1 (EthD-1).[19]

Sterile Phosphate-Buffered Saline (PBS)

Cell culture medium
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Fluorescence microscope with appropriate filters (e.g., FITC/GFP for live cells and Texas

Red for dead cells).[20]

Procedure:

Prepare Staining Solution:

Thaw the Calcein AM and EthD-1 stock solutions at room temperature.[20]

Prepare a working solution by adding 0.5 µL of Calcein AM stock (4 mM) and 2 µL of

EthD-1 stock (2 mM) to every 1 mL of sterile PBS. This results in a final concentration of

approximately 2 µM Calcein AM and 4 µM EthD-1.

Protect the working solution from light by wrapping the tube in aluminum foil.[19]

Stain the Scaffolds:

Carefully aspirate the culture medium from the wells containing your 3D printed scaffolds.

[20]

Wash the scaffolds twice with sterile PBS to remove any residual media components.[19]

[21]

Add a sufficient volume of the LIVE/DEAD working solution to each well to completely

submerge the scaffolds.[20]

Incubate the scaffolds at 37°C for 30-60 minutes, protected from light.[19] For thicker

hydrogels, a longer incubation time (e.g., 60 minutes) may be necessary.[19]

Imaging:

After incubation, carefully remove the staining solution.

Wash the scaffolds three times with PBS to reduce background fluorescence.[19]

Image the scaffolds immediately using a fluorescence or confocal microscope.[19]

Live cells will fluoresce green (Calcein AM).
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Dead cells will fluoresce red (EthD-1).

Protocol: Preparation of PEGDA Bioink
This protocol provides a general method for preparing a PEGDA-based bioink. Concentrations

should be optimized for your specific application.

Materials:

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

Photoinitiator (e.g., LAP)

Sterile PBS or cell culture medium

Sterile filters (e.g., 0.45 µm)[17]

Light-protected vials[17]

Procedure:

Prepare Photoinitiator Solution:

In a light-protected vial, dissolve the desired concentration of photoinitiator (e.g., 0.8% w/v

LAP) in sterile PBS or cell culture medium.[17]

If necessary, warm the solution (e.g., to 60°C) to aid in dissolution.[17]

Prepare PEGDA Solution:

Add the desired amount of PEGDA (e.g., to achieve a final concentration of 33.33% w/v)

to the photoinitiator solution in the light-protected vial.[17]

Mix at 60°C until the PEGDA is completely dissolved.[17]

Finalize Bioink:

Adjust the pH of the solution to 7.4.[17]
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Sterilize the solution by passing it through a 0.45 µm syringe filter under sterile conditions.

[17]

If encapsulating cells, allow the bioink to cool to 37°C, then gently mix in the desired

concentration of cells.

The bioink is now ready to be loaded into a sterile syringe for 3D printing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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